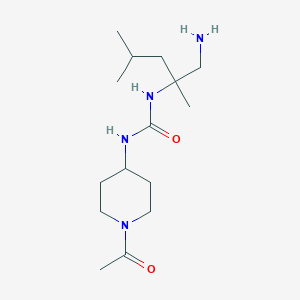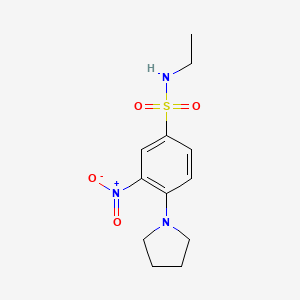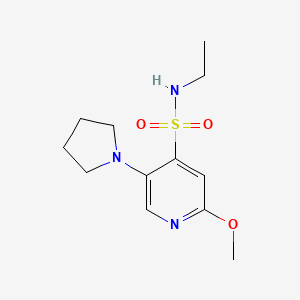![molecular formula C15H26N4O2S B7434813 4-[[1-(Dimethylamino)cycloheptyl]methylamino]pyridine-2-sulfonamide](/img/structure/B7434813.png)
4-[[1-(Dimethylamino)cycloheptyl]methylamino]pyridine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[1-(Dimethylamino)cycloheptyl]methylamino]pyridine-2-sulfonamide, also known as DMCM, is a chemical compound that has been widely studied for its potential applications in scientific research. DMCM is a type of GABA receptor antagonist, which means that it can block the activity of the GABA neurotransmitter in the brain. This property makes DMCM a valuable tool for studying the role of GABA in various physiological and pathological processes.
Mechanism of Action
4-[[1-(Dimethylamino)cycloheptyl]methylamino]pyridine-2-sulfonamide works by blocking the activity of the GABA neurotransmitter in the brain. GABA is an inhibitory neurotransmitter that helps to regulate the activity of other neurotransmitters in the brain. By blocking the activity of GABA, 4-[[1-(Dimethylamino)cycloheptyl]methylamino]pyridine-2-sulfonamide can alter the balance of neurotransmitters in the brain, leading to changes in behavior and physiology.
Biochemical and Physiological Effects:
4-[[1-(Dimethylamino)cycloheptyl]methylamino]pyridine-2-sulfonamide has a number of biochemical and physiological effects. For example, 4-[[1-(Dimethylamino)cycloheptyl]methylamino]pyridine-2-sulfonamide can increase the activity of the excitatory neurotransmitter glutamate, leading to increased neuronal activity and seizures. 4-[[1-(Dimethylamino)cycloheptyl]methylamino]pyridine-2-sulfonamide can also alter the activity of the stress hormone cortisol, leading to changes in mood and behavior.
Advantages and Limitations for Lab Experiments
4-[[1-(Dimethylamino)cycloheptyl]methylamino]pyridine-2-sulfonamide has a number of advantages for lab experiments. For example, 4-[[1-(Dimethylamino)cycloheptyl]methylamino]pyridine-2-sulfonamide is a potent and selective GABA receptor antagonist, making it a valuable tool for studying the role of GABA in various physiological and pathological processes. However, 4-[[1-(Dimethylamino)cycloheptyl]methylamino]pyridine-2-sulfonamide also has some limitations, such as its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Future Directions
There are many future directions for research on 4-[[1-(Dimethylamino)cycloheptyl]methylamino]pyridine-2-sulfonamide. For example, researchers could investigate the potential therapeutic applications of 4-[[1-(Dimethylamino)cycloheptyl]methylamino]pyridine-2-sulfonamide for conditions such as anxiety, depression, and addiction. Researchers could also explore the use of 4-[[1-(Dimethylamino)cycloheptyl]methylamino]pyridine-2-sulfonamide in combination with other drugs to enhance its effects or reduce its side effects. Additionally, researchers could investigate the molecular mechanisms underlying the effects of 4-[[1-(Dimethylamino)cycloheptyl]methylamino]pyridine-2-sulfonamide on the brain and behavior, to gain a better understanding of the role of GABA in these processes.
In conclusion, 4-[[1-(Dimethylamino)cycloheptyl]methylamino]pyridine-2-sulfonamide is a valuable tool for studying the role of GABA in various physiological and pathological processes. Its potent and selective activity as a GABA receptor antagonist makes it a valuable tool for scientific research. However, careful dosing and consideration of potential side effects are necessary when using 4-[[1-(Dimethylamino)cycloheptyl]methylamino]pyridine-2-sulfonamide in lab experiments. Future research on 4-[[1-(Dimethylamino)cycloheptyl]methylamino]pyridine-2-sulfonamide could lead to new insights into the role of GABA in the brain and the development of new therapeutics for a range of conditions.
Synthesis Methods
4-[[1-(Dimethylamino)cycloheptyl]methylamino]pyridine-2-sulfonamide can be synthesized using a variety of methods, including the reaction of 2-chloropyridine with cycloheptylmethylamine and dimethylamine, followed by sulfonation with sulfur trioxide. Another method involves the reaction of 2-aminopyridine with cycloheptylmethylamine and dimethylamine, followed by sulfonation with chlorosulfonic acid.
Scientific Research Applications
4-[[1-(Dimethylamino)cycloheptyl]methylamino]pyridine-2-sulfonamide has been used extensively in scientific research to study the role of GABA in various physiological and pathological processes. For example, 4-[[1-(Dimethylamino)cycloheptyl]methylamino]pyridine-2-sulfonamide has been used to investigate the role of GABA in anxiety, depression, epilepsy, and addiction. 4-[[1-(Dimethylamino)cycloheptyl]methylamino]pyridine-2-sulfonamide has also been used to study the effects of GABA on memory and learning.
properties
IUPAC Name |
4-[[1-(dimethylamino)cycloheptyl]methylamino]pyridine-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O2S/c1-19(2)15(8-5-3-4-6-9-15)12-18-13-7-10-17-14(11-13)22(16,20)21/h7,10-11H,3-6,8-9,12H2,1-2H3,(H,17,18)(H2,16,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCGMPVUXCGERG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCCCCC1)CNC2=CC(=NC=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[1-(Dimethylamino)cycloheptyl]methylamino]pyridine-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-Bromo-2-chlorophenyl)methyl]indole-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7434732.png)

![1-[5-[2-[4-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-ylmethyl)piperazin-1-yl]-1,3-thiazol-4-yl]-4-ethyl-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7434735.png)
![1-[4-ethyl-5-[2-[4-[(1-ethylpiperidin-4-yl)methyl]piperazin-1-yl]-1,3-thiazol-4-yl]-2-methyl-1~{H}-pyrrol-3-yl]ethanone](/img/structure/B7434742.png)
![2-[4-[[4-[4-(4-ethanoyl-3-ethyl-5-methyl-1~{H}-pyrrol-2-yl)-1,3-thiazol-2-yl]piperazin-1-yl]methyl]-1,2,3-triazol-1-yl]ethanamide](/img/structure/B7434757.png)
![N-[[5-(difluoromethyl)-1-methylpyrazol-4-yl]methyl]-4-oxo-1H-pyridazine-5-carboxamide](/img/structure/B7434764.png)


![2-hydroxy-2-methyl-N-[4-(methylaminomethyl)phenyl]propanamide;2,2,2-trifluoroacetic acid](/img/structure/B7434782.png)

![[5-(1-Ethylpyrazol-4-yl)oxypyrazin-2-yl]-(2-methyl-2,6-diazaspiro[3.4]octan-6-yl)methanone](/img/structure/B7434791.png)

![N-(2-hydroxyethyl)-5-[2-methoxyethyl(methyl)amino]pyridine-2-sulfonamide](/img/structure/B7434806.png)
![3-[6-[(4-methyl-1H-pyrazol-5-yl)methylamino]hexanoylamino]propanoic acid](/img/structure/B7434836.png)